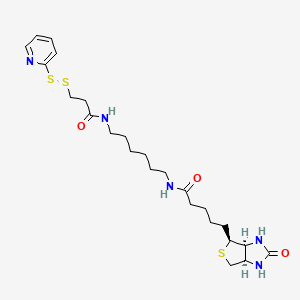

Boc-Leu-Arg-Arg-AMC

Descripción general

Descripción

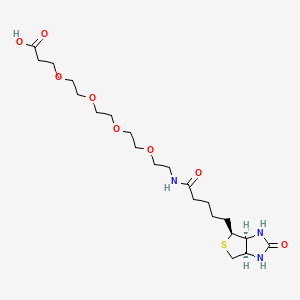

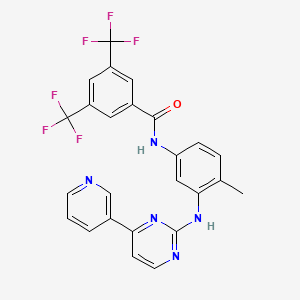

Boc-LRR-AMC (sal de trifluoroacetato) es un sustrato fluorogénico utilizado para medir la actividad tipo tripsina del proteasoma 26S o el núcleo proteolítico 20S. Este compuesto es particularmente útil en ensayos bioquímicos donde la liberación de amino-4-metilcumarina (AMC) tras la escisión enzimática se puede cuantificar mediante fluorescencia .

Aplicaciones Científicas De Investigación

Boc-LRR-AMC (trifluoroacetate salt) has a wide range of applications in scientific research:

Biochemistry: Used as a substrate to study the activity of proteolytic enzymes, particularly the 26S proteasome and the 20S proteolytic core.

Cell Biology: Employed in assays to measure proteasome activity in various cell types.

Medicine: Utilized in research related to diseases involving proteasome dysfunction, such as cancer and neurodegenerative disorders.

Industry: Applied in the development of diagnostic assays and therapeutic agents targeting proteasome activity

Mecanismo De Acción

Boc-LRR-AMC (sal de trifluoroacetato) ejerce sus efectos al servir como sustrato para la actividad tipo tripsina del proteasoma 26S o el núcleo proteolítico 20S. Tras la escisión enzimática, el compuesto libera amino-4-metilcumarina (AMC), que se puede cuantificar mediante fluorescencia. Esto permite a los investigadores medir la actividad del proteasoma y estudiar su papel en varios procesos biológicos .

Análisis Bioquímico

Biochemical Properties

Boc-Leu-Arg-Arg-AMC is known to interact with various enzymes and proteins. It is a good substrate for the Kex2 endoprotease, a membrane-bound, calcium-dependent serine protease from yeast α-cells . Additionally, this compound is used to determine the trypsin-like activity of the proteasome . The nature of these interactions involves the cleavage of the compound, releasing a fluorescent product that can be detected and quantified .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for proteasome activity. The proteasome is a complex protein machinery responsible for degrading unneeded or damaged proteins in the cell . By serving as a substrate for the proteasome, this compound can influence cellular processes such as protein turnover, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes. When used as a substrate for the proteasome, it is cleaved to release a fluorescent product. This process can be used to measure the activity of the proteasome, providing insights into the function and regulation of this essential protein complex .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the fluorescence signal generated by its cleavage can be monitored over time to study the kinetics of proteasome activity . Information about the compound’s stability, degradation, and long-term effects on cellular function can be obtained through such studies.

Metabolic Pathways

This compound is involved in the proteasome pathway, where it serves as a substrate for proteasome enzymes . The proteasome is a key component of the cell’s protein degradation machinery, and its activity can influence metabolic flux and metabolite levels.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Boc-LRR-AMC (sal de trifluoroacetato) implica el ensamblaje paso a paso de la cadena peptídica seguido de la unión del grupo fluorogénico. El proceso suele incluir:

Protección de los Grupos Amino: Los grupos amino de leucina, arginina y otros aminoácidos se protegen utilizando grupos terc-butoxicarbonilo (Boc).

Formación de Enlaces Peptídicos: Los aminoácidos protegidos se acoplan utilizando reactivos como diciclohexilcarbodiimida (DCC) e hidroxibenzotriazol (HOBt) para formar enlaces peptídicos.

Unión del Grupo Fluorogénico: El grupo fluorogénico, amino-4-metilcumarina (AMC), se une a la cadena peptídica.

Desprotección y Purificación: Los grupos Boc se eliminan y el producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC).

Métodos de Producción Industrial

La producción industrial de Boc-LRR-AMC (sal de trifluoroacetato) sigue rutas sintéticas similares pero a mayor escala. Se emplean sintetizadores de péptidos automatizados y sistemas de purificación a gran escala para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

Boc-LRR-AMC (sal de trifluoroacetato) principalmente se somete a reacciones de escisión enzimática. El compuesto está diseñado para ser un sustrato para enzimas proteolíticas, particularmente el proteasoma 26S y el núcleo proteolítico 20S.

Reactivos y Condiciones Comunes

Enzimas: Proteasoma 26S o núcleo proteolítico 20S.

Tampónes: La solución salina tamponada con fosfato (PBS) a pH 7.2 se utiliza comúnmente.

Detección de Fluorescencia: La liberación de amino-4-metilcumarina (AMC) se detecta utilizando espectroscopia de fluorescencia con máximos de excitación/emisión de 340-360/440-460 nm

Principales Productos Formados

El principal producto formado por la escisión enzimática de Boc-LRR-AMC (sal de trifluoroacetato) es amino-4-metilcumarina (AMC), que presenta una fuerte fluorescencia .

Aplicaciones en Investigación Científica

Boc-LRR-AMC (sal de trifluoroacetato) tiene una amplia gama de aplicaciones en investigación científica:

Bioquímica: Se utiliza como sustrato para estudiar la actividad de enzimas proteolíticas, particularmente el proteasoma 26S y el núcleo proteolítico 20S.

Biología Celular: Se emplea en ensayos para medir la actividad del proteasoma en varios tipos de células.

Medicina: Se utiliza en investigación relacionada con enfermedades que implican disfunción del proteasoma, como el cáncer y los trastornos neurodegenerativos.

Comparación Con Compuestos Similares

Compuestos Similares

Boc-Leu-Arg-Arg-AMC: Otro sustrato fluorogénico con aplicaciones similares.

Boc-Leu-Arg-Arg-7-amido-4-metilcumarina: Una variante con un grupo fluorogénico diferente.

Singularidad

Boc-LRR-AMC (sal de trifluoroacetato) es único debido a su alta especificidad para la actividad tipo tripsina del proteasoma 26S y el núcleo proteolítico 20S. Su capacidad de liberar un producto altamente fluorescente, amino-4-metilcumarina (AMC), lo convierte en una herramienta valiosa en ensayos bioquímicos .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N10O7/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVWXCNIABBHLQ-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)